4'-Ethynyl-3-fluoro-biphenyl
Overview
Description
4’-Ethynyl-3-fluoro-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethynyl group attached to the 4’ position and a fluorine atom attached to the 3 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-3-fluoro-biphenyl typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. A boronic acid derivative of one benzene ring is coupled with a halogenated derivative of the other benzene ring in the presence of a palladium catalyst and a base.
Sonogashira Coupling: The ethynyl group is introduced using a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of 4’-Ethynyl-3-fluoro-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Electrophilic Aromatic Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds, while reduction can lead to the formation of alkenes or alkanes.
Cross-Coupling Reactions: The compound can participate in various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Electrophilic Fluorinating Agents: Such as Selectfluor for introducing fluorine atoms.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Biphenyls: Resulting from electrophilic aromatic substitution.
Carbonyl Compounds: From oxidation of the ethynyl group.
Alkenes and Alkanes: From reduction of the ethynyl group.
Scientific Research Applications
4’-Ethynyl-3-fluoro-biphenyl has several applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to its unique electronic properties.
Pharmaceuticals: Investigated for its potential as a building block in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Chemical Biology: Utilized in the study of protein-ligand interactions and as a probe in biochemical assays.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4’-Ethynyl-3-fluoro-biphenyl depends on its specific application:
In Materials Science: The compound’s electronic properties, such as its ability to participate in π-π stacking interactions, make it useful in the design of electronic materials.
In Pharmaceuticals: The ethynyl and fluorine groups can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
4-Fluorobiphenyl: Lacks the ethynyl group but shares the biphenyl core and fluorine substitution.
4’-Ethynylbiphenyl: Similar structure but without the fluorine atom.
3-Fluorobiphenyl: Similar structure but without the ethynyl group.
Uniqueness: 4’-Ethynyl-3-fluoro-biphenyl is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and reactivity.
Properties
IUPAC Name |
1-ethynyl-4-(3-fluorophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHYBIHMLKKWSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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